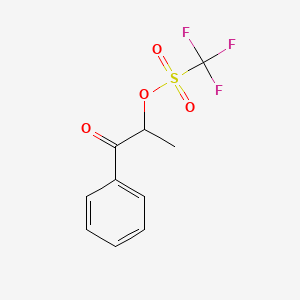
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate (triflate) group attached to a 1-oxo-1-phenylpropan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate typically involves the reaction of 1-oxo-1-phenylpropan-2-yl alcohol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the triflic acid by-product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Oxidation: The phenyl group can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Nucleophilic Substitution: Substituted phenylpropan-2-yl derivatives.
Reduction: 1-phenylpropan-2-yl alcohol.
Oxidation: Phenylacetic acid derivatives.
Applications De Recherche Scientifique
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate primarily involves its reactivity as an electrophile. The triflate group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Trifluoromethanesulfonic anhydride: Shares the triflate group but differs in its overall structure and reactivity.
Trifluoromethylated Compounds: Compounds like trifluoromethyltrimethylsilane and trifluoroiodomethane share the trifluoromethyl group but differ in their specific applications and reactivity.
Uniqueness: 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate is unique due to the combination of the triflate group and the 1-oxo-1-phenylpropan-2-yl moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
91190-30-6 |
|---|---|
Formule moléculaire |
C10H9F3O4S |
Poids moléculaire |
282.24 g/mol |
Nom IUPAC |
(1-oxo-1-phenylpropan-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-7(17-18(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
RAPUBLCUPBLTSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
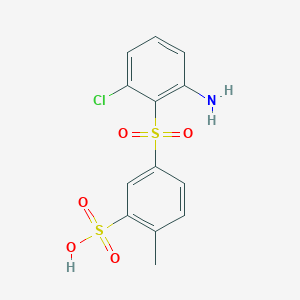
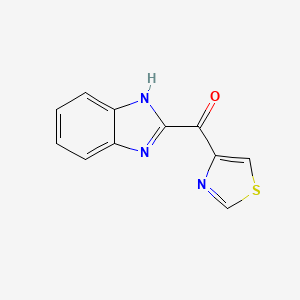
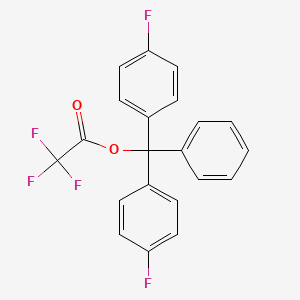
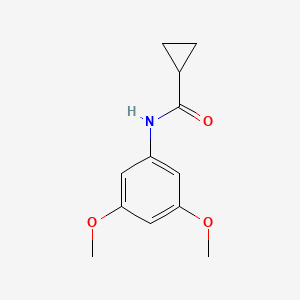
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
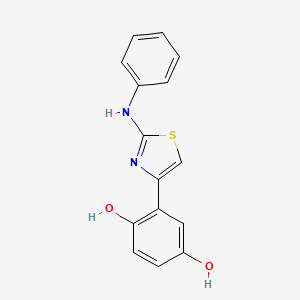
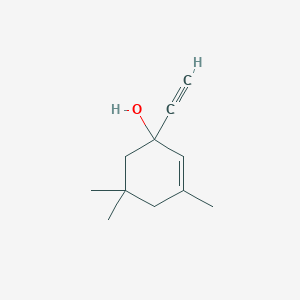
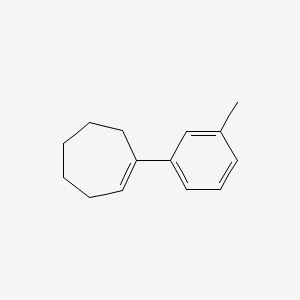
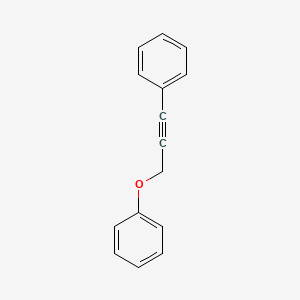
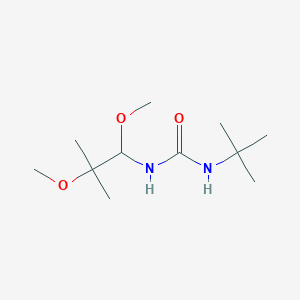
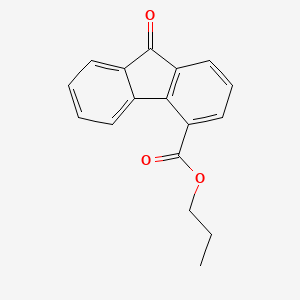
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
